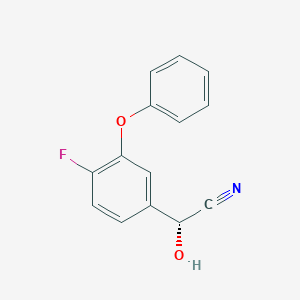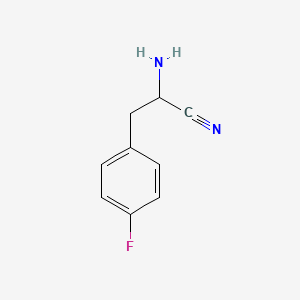
3-Fluoro-4-acetylaminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-acetylaminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3-position and an acetylamino group at the 4-position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of 3-Fluoro-4-acetylaminobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Fluoro-4-acetylaminobiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological systems are of interest, particularly in the study of enzyme inhibition and protein binding.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 3-Fluoro-4-acetylaminobiphenyl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a carcinogen by forming covalent bonds with DNA, leading to mutations and cancer development . The compound’s acetylamino group is believed to play a crucial role in its carcinogenic activity, as it undergoes metabolic activation to form reactive intermediates that can damage cellular components.
類似化合物との比較
3-Fluoro-4-acetylaminobiphenyl can be compared with other biphenyl derivatives, such as:
4-Acetylaminobiphenyl: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Fluoro-4-aminobiphenyl: Lacks the acetyl group, which can affect its carcinogenic potential and chemical properties.
2-Fluoro-4-acetylaminobiphenyl: The position of the fluorine atom is different, which can influence its reactivity and interactions with biological targets.
The unique combination of the fluorine atom and the acetylamino group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
725-04-2 |
|---|---|
分子式 |
C14H12FNO |
分子量 |
229.25 g/mol |
IUPAC名 |
N-(2-fluoro-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChIキー |
NBAUDCWTTFHKNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


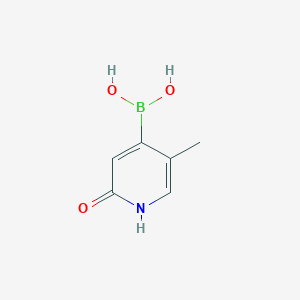
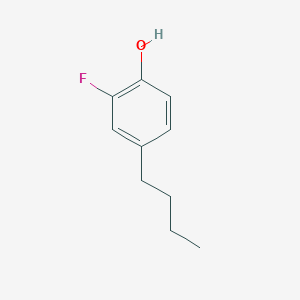
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
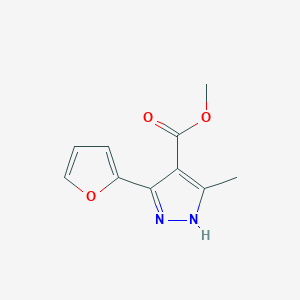
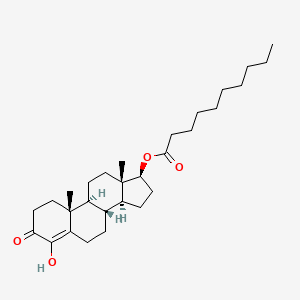
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)


![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

